(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile
Description
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is a chiral bicyclic compound featuring a partially saturated benzofuran core with a cyano group at the 7-position and an amino group at the 3R position. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol. The compound’s stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for developing chiral ligands or bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3R)-3-amino-2,3-dihydro-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-4-6-2-1-3-7-8(11)5-12-9(6)7/h1-3,8H,5,11H2/t8-/m0/s1 |
InChI Key |
KZOOPDJVDDUFEB-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC(=C2O1)C#N)N |
Canonical SMILES |
C1C(C2=CC=CC(=C2O1)C#N)N |
Origin of Product |
United States |
Preparation Methods
Multicomponent One-Pot Green Synthesis Approach
A recent eco-friendly one-pot multicomponent reaction method has been reported for functionalized 2,3-dihydrobenzofuran derivatives, which could be adapted for the synthesis of (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile. This method uses:
- Imidazole as a catalyst.
- Water as a solvent.
- Mild reaction conditions (~100 °C).
- Starting materials such as coumarin derivatives, bromoacetophenone, and aldehydes.
The reaction proceeds with excellent yields (72–98%) and high selectivity, allowing the incorporation of various functional groups including amino and nitrile moieties on the benzofuran scaffold. The stereochemistry is controlled by the reaction conditions and catalyst choice, favoring the trans-2,3-dihydrobenzofuran configuration.
Cyclization and Functional Group Transformation
The synthesis often starts with substituted phenol derivatives or halogenated benzofurans, which undergo intramolecular cyclization to form the dihydrobenzofuran ring. The nitrile group at the 7-position can be introduced by:
- Nucleophilic substitution of halides with cyanide ions.
- Direct cyanation of aromatic precursors.
- Functional group transformation from other substituents (e.g., amides or aldehydes).
The amino group at the 3-position is introduced stereoselectively by:
Activation and Amidation Techniques
For related benzofuran derivatives, activation of carboxyl groups to acyl chlorides followed by reaction with amines is a common approach to introduce amino functionalities, although this applies more to carboxamide derivatives. In the context of nitrile-substituted benzofurans, similar activation strategies could be adapted for functional group interconversion.
Chiral Resolution and Enantiomeric Purity
The (3R) stereochemistry is critical for biological activity. Enantiomeric purity can be achieved by:
- Use of chiral catalysts or ligands in cyclization or amination steps.
- Chiral chromatography or crystallization techniques post-synthesis.
- Enzymatic resolution methods.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The imidazole-catalyzed water-mediated multicomponent reaction is notable for its environmental friendliness, high yield, and functional group tolerance, making it a promising route for synthesizing the target compound with the desired stereochemistry.
The cyanation step to introduce the nitrile group at the 7-position requires careful control to avoid side reactions and ensure regioselectivity.
Stereoselective amination at the 3-position is critical; asymmetric catalysis or chiral resolution is necessary to obtain the (3R) enantiomer with high purity.
Alternative methods involving activation of carboxyl groups and amidation are more relevant for related benzofuran derivatives with carboxamide functionalities rather than nitriles but provide insight into functional group transformations on the benzofuran scaffold.
The synthesis of dihydrobenzofuran skeletons has been shown to enhance biological activity, emphasizing the importance of efficient and selective preparation methods.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield substituted benzofuran derivatives.
Scientific Research Applications
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and nitrile group play crucial roles in its reactivity and binding to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Diversity: The target compound’s cyano and amino groups contrast with the hydroxyl and triazine moieties in the tetrahydrofuran derivative from . This difference suggests divergent reactivity: the target compound may undergo nucleophilic substitution at the cyano group, while the hydroxyl-rich analog could participate in hydrogen bonding or glycosylation. The iodo substituent in 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine highlights its utility in radiolabeling or Suzuki-Miyaura coupling, a pathway less relevant to the cyano-bearing target compound.
Stereochemical Complexity :
- Both the target compound and the tetrahydrofuran derivative in exhibit multiple stereocenters, underscoring their roles in enantioselective synthesis. However, the tetrahydrofuran derivative’s additional hydroxyl groups may enhance solubility in polar solvents compared to the target compound’s hydrophobic benzofuran core.
Pharmacological Potential: The tetrahydrofuran analog’s triazine ring and nucleoside-like structure suggest antiviral or anticancer applications, whereas the target compound’s benzofuran scaffold is more commonly associated with kinase inhibition or anti-inflammatory activity.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s smaller size and fewer stereocenters (vs. the tetrahydrofuran derivative in ) may simplify synthesis, though its benzofuran core requires careful regioselective functionalization.
- Biological Activity: No direct studies on the target compound’s bioactivity are cited in the evidence.
- Thermodynamic Data : The evidence lacks solubility, melting point, or stability data for the target compound, limiting comparative analysis.
Biological Activity
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is a bicyclic compound with significant biological activity, particularly as an inhibitor of various kinases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is , with a molecular weight of approximately 174.20 g/mol. The compound features a fused ring system that contributes to its unique chemical properties and potential biological activities. Its structure includes an amino group and a cyano group, which are critical for its interaction with biological targets.
Research indicates that (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile functions primarily as an inhibitor of c-Jun N-terminal kinase (JNK) pathways. JNKs are involved in regulating cellular responses to stress and inflammation. The compound's ability to modulate these pathways suggests its potential in treating conditions related to inflammation and cellular stress responses .
Key Interactions:
- Hydrogen Bonding: The compound can form hydrogen bonds with target proteins, enhancing its binding affinity.
- π-π Interactions: These interactions are crucial for the specificity of the compound towards certain kinases, allowing for selective inhibition.
Biological Activity Overview
The biological activity of (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile has been explored through various studies, highlighting its effects on multiple targets:
Inhibition of JNK Pathways
A study investigating the structure-activity relationship (SAR) of JNK inhibitors found that (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile exhibited potent inhibitory activity against JNK with an IC50 value indicating significant efficacy in modulating this pathway .
Cardioprotective Effects
In cardiomyocyte models subjected to doxorubicin-induced toxicity, derivatives of this compound demonstrated protective effects by maintaining cell viability and reducing apoptosis rates. Compounds similar to (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile were noted for their ability to enhance cell survival under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
